REACTION_CXSMILES
|
C([C:4](=[C:10]([NH2:18])[C:11]([F:17])([F:16])[C:12]([F:15])([F:14])[F:13])[C:5]([O:7][CH2:8][CH3:9])=[O:6])(=O)C.[OH-].[NH4+]>>[NH2:18][C:10]([C:11]([F:16])([F:17])[C:12]([F:13])([F:14])[F:15])=[CH:4][C:5]([O:7][CH2:8][CH3:9])=[O:6] |f:1.2|
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Name
|
ethyl 2-acetyl-3-amino-4,4,5,5,5-pentafluoro-2-pentenoate
|
Quantity
|
21.8 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C(C(=O)OCC)=C(C(C(F)(F)F)(F)F)N
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture was extracted with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ether solution was dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
The residue was distilled
|
Name
|
|
Type
|
product
|
Smiles
|
NC(=CC(=O)OCC)C(C(F)(F)F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.3 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 88.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |